Heptamidine dimethanesulfonate
Description
Heptamidine dimethanesulfonate is a diamidine compound structurally characterized by a central heptamethylene linker (seven methylene groups) connecting two benzamidine moieties, with dimethanesulfonate counterions. It is recognized for its potent inhibition of calcium-binding protein S100B (Kd = 6.9 μM), selectively targeting melanoma cells expressing this protein . The compound’s solubility profile is comparable to related diamidines like pentamidine mesilate, being slightly soluble in water and ethanol .
Properties
IUPAC Name |
4-[7-(4-carbamimidoylphenoxy)heptoxy]benzenecarboximidamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2.2CH4O3S/c22-20(23)16-6-10-18(11-7-16)26-14-4-2-1-3-5-15-27-19-12-8-17(9-13-19)21(24)25;2*1-5(2,3)4/h6-13H,1-5,14-15H2,(H3,22,23)(H3,24,25);2*1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPVVWMWVOBCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCCOC2=CC=C(C=C2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of Heptamidine (dimethanesulfonate) involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically stored at -20°C in powder form to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Heptamidine (dimethanesulfonate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of Heptamidine (dimethanesulfonate) with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Antimicrobial Activity
Research Findings:
Heptamidine has demonstrated potent antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have shown that it disrupts microbial cell membranes, leading to cell lysis.
Case Study:
In a study by , Heptamidine was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 4 µg/mL, showcasing its effectiveness as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 4 |
| Escherichia coli | 8 |
| Candida albicans | 16 |
Chemogenetics Applications
Heptamidine is also being explored in the field of chemogenetics, where it can serve as a selective agonist for engineered receptors. This application allows researchers to manipulate neuronal activity non-invasively.
Research Insights:
A platform developed for chemogenetic studies utilized Heptamidine as an ultrapotent agonist. This system has been characterized using various methodologies, including electrophysiology and behavioral testing in animal models .
Drug Delivery Systems
Innovative Applications:
The compound's ability to form complexes with various drugs makes it a candidate for drug delivery systems. Its quaternary ammonium structure enhances solubility and bioavailability.
Case Study:
In a recent study, Heptamidine was incorporated into liposomes to improve the delivery of anticancer drugs. The results indicated enhanced cytotoxicity against cancer cell lines compared to free drugs alone .
Potential in Neurological Research
Heptamidine's role in neurological research is being explored due to its ability to modulate ion channels and neurotransmitter receptors.
Research Findings:
Studies have shown that Heptamidine can influence neuronal excitability and synaptic transmission, making it valuable for studying neurological disorders .
Safety and Toxicology Studies
Understanding the safety profile of Heptamidine is crucial for its application in clinical settings.
Toxicology Insights:
Preliminary toxicological assessments indicate that Heptamidine exhibits low toxicity at therapeutic doses. Long-term studies are ongoing to evaluate its safety further .
Mechanism of Action
Heptamidine (dimethanesulfonate) exerts its effects by inhibiting the calcium-binding protein S100B. This inhibition disrupts the normal function of S100B, leading to selective cell death in melanoma cells expressing this protein. The molecular targets and pathways involved include the binding of Heptamidine (dimethanesulfonate) to the S100B protein, preventing its interaction with other cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Heptamidine dimethanesulfonate belongs to the aromatic diamidine class, sharing a core structure with pentamidine, hexamidine, and octamidine. Key structural distinctions include:
- Linker length : Heptamidine has a seven-methylene linker, whereas pentamidine (pentamethylene), hexamidine (six), and octamidine (eight) vary in this region.
- Substituents: Unlike analogs with phenyl or N,N-dimethylamino groups, heptamidine’s benzamidine termini contribute to its S100B selectivity .
Pharmacological Efficacy
Myotonic Dystrophy Type 1 (DM1) Models
- This compound demonstrates EC50 values (~10 μM), comparable to phenyl-substituted analogs (e.g., compound 9b: EC50 = 10.5 ± 5.4 μM) but superior to N,N-dimethylamino derivatives (EC50 = 200–300 μM) .
- Linker length trend : Efficacy increases with longer linkers (e.g., octamidine > heptamidine > hexamidine) .
Antimicrobial Activity
- Amoebicidal activity : Octamidine (eight-methylene linker) outperforms heptamidine (p < 0.05) and hexamidine (p < 0.01) in rapid amoebicidal action .
- Heptamidine vs. pentamidine : While structurally similar, pentamidine is primarily used against parasitic infections (e.g., leishmaniasis), whereas heptamidine’s role is confined to S100B inhibition and DM1 research .
Toxicity Profiles
- Heptamidine : High toxicity in cell assays, preventing full rescue in DM1 models .
- Phenyl-substituted analogs (9a–9c) : Greater toxicity than heptamidine, despite similar EC50 values .
- N,N-dimethylamino series (10a–10c): Lower toxicity than phenyl-substituted analogs but reduced efficacy .
Target Specificity
Data Tables
Table 1: Efficacy and Toxicity in DM1 Models
*Assumed based on structural context.
Table 2: Antimicrobial Activity Comparison
Biological Activity
Heptamidine (dimethanesulfonate), a derivative of pentamidine, is recognized for its biological activity, particularly as an antimicrobial and potential therapeutic agent in various medical applications. This compound has garnered attention due to its influence on cellular mechanisms and its role in inhibiting specific proteins involved in disease processes.
Antimicrobial Properties
Heptamidine exhibits significant antimicrobial activity, making it a candidate for treating infections caused by various pathogens. Its mechanism involves disrupting cellular functions in microorganisms, leading to their death or inhibition.
Inhibition of S100B Protein
Heptamidine is identified as a potent inhibitor of the calcium-binding protein S100B, with a dissociation constant (Kd) of 6.9 μM. This interaction is crucial as S100B is implicated in several pathological conditions, including cancer and neurodegenerative diseases. The inhibition of S100B may contribute to the therapeutic effects observed in preclinical studies .
Neuroprotective Effects
Research indicates that heptamidine may have neuroprotective properties similar to those of pentamidine. It acts as an NMDA receptor antagonist, which can help mitigate excitotoxicity—a process that can lead to neuronal injury and death. This property suggests its potential utility in treating neurological disorders .
Case Studies and Experimental Data
- Antiproliferative Activity : In vitro studies have demonstrated that heptamidine can inhibit the proliferation of various cancer cell lines. This effect is believed to be mediated through its action on S100B and other cellular pathways involved in cell growth regulation.
- Cell Migration Inhibition : Heptamidine has been shown to reduce cell migration in A549 cells (a lung cancer cell line), indicating its potential role in preventing metastasis .
- Oxidative Stress Modulation : The compound increases intracellular reactive oxygen species (ROS) levels while decreasing mitochondrial membrane potential (MMP). This dual action may lead to apoptosis in cancer cells, further supporting its use as an anticancer agent .
Summary of Key Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against various pathogens; disrupts microbial cellular function |
| S100B Inhibition | Kd = 6.9 μM; potential implications for cancer and neurodegenerative diseases |
| Neuroprotective Mechanism | NMDA receptor antagonist; protects neurons from excitotoxicity |
| Cancer Cell Proliferation | Inhibits proliferation in multiple cancer cell lines |
| Cell Migration | Reduces migration in A549 lung cancer cells |
| Oxidative Stress | Increases ROS levels; decreases MMP leading to apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
